(R)-tert-butyl 1-cyanoethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyanoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420477 | |
| Record name | (R)-tert-butyl 1-cyanoethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100927-09-1 | |
| Record name | (R)-tert-butyl 1-cyanoethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enantioselective Strategies for the Preparation of Optically Pure Carbamate Intermediates
Biocatalytic Resolution Techniques
Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the resolution of racemic mixtures.
Kinetic resolution is a widely used method for separating enantiomers, wherein one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. Lipases are particularly effective biocatalysts for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis.
A notable example is the enzymatic kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key precursor for chiral organoselenanes and organotelluranes. nih.govnih.govresearchgate.net In this process, a lipase selectively acylates one of the alcohol enantiomers, allowing for the separation of the resulting ester from the unreacted, optically enriched alcohol. The efficiency of this resolution is often quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity.
Studies have shown that Candida antarctica lipase B (CAL-B) is a highly effective catalyst for the transesterification of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrating excellent enantioselectivity (E > 200). nih.govresearchgate.net The reaction involves the acylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted. By carefully controlling the reaction time, high enantiomeric excess (ee) for both the acylated (S)-product and the remaining (R)-alcohol can be achieved. For instance, after 24 hours, both the (S)-ester and the (R)-alcohol were obtained with an enantiomeric excess greater than 99%. nih.govresearchgate.net
The table below summarizes the results of the CAL-B catalyzed kinetic resolution at different time points.
| Entry | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-ester (%) | Enantiomeric Excess (ee) of (R)-alcohol (%) | Enantiomeric Ratio (E) |
| 1 | 12 | 47 | 88 | >99 | >200 |
| 2 | 24 | 50 | >99 | >99 | >200 |
| 3 | 48 | >50 | >99 | 95 | >200 |
Data derived from studies on the lipase-catalyzed resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. nih.govresearchgate.net
A significant limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this drawback by integrating the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. nih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, allowing for yields approaching 100%.
The DKR process requires a combination of a highly enantioselective enzyme and a compatible racemization catalyst that does not interfere with the enzyme's activity. nih.gov For the synthesis of chiral amines, which are precursors to carbamates, DKR has been successfully applied using a lipase for the resolution step and a metal catalyst for the racemization of the unreacted amine. rsc.orgorganic-chemistry.org
Commonly used racemization catalysts include palladium or ruthenium complexes. rsc.orgorganic-chemistry.org For example, a palladium nanocatalyst supported on aluminum hydroxide has been shown to be effective for the racemization of primary amines in conjunction with Novozym-435 (an immobilized form of CAL-B) for the resolution. organic-chemistry.org This combined system allows for the conversion of various racemic amines into optically pure amides with high yields (85–99%) and excellent enantiomeric excesses (97–99%). organic-chemistry.org The choice of solvent and acyl donor is critical to ensure the compatibility and efficiency of both the enzyme and the metal catalyst. organic-chemistry.org
Asymmetric Organocatalysis in Carbamate-Related Reactions
Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective reactions, has emerged as a third major pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach avoids the use of often toxic and expensive heavy metals and offers unique activation modes.
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. The development of asymmetric Mannich reactions provides a direct route to chiral amines and their derivatives, including carbamate-protected β-amino acids. organic-chemistry.orgbrandeis.edunih.gov A significant challenge in this area has been the instability of certain imine substrates, particularly carbamate-protected alkyl imines. organic-chemistry.orgbrandeis.edunih.gov
To circumvent this issue, strategies involving the in situ generation of carbamate-protected imines from stable precursors like α-amido sulfones have been developed. organic-chemistry.orgbrandeis.edu Chiral bifunctional organocatalysts, such as thiourea derivatives of cinchona alkaloids, have proven highly effective in promoting these reactions with high enantioselectivity. organic-chemistry.org These catalysts can activate both the imine electrophile and the nucleophile simultaneously, leading to a highly organized transition state that controls the stereochemical outcome. This method allows for the conversion of a wide range of aromatic and aliphatic aldehydes into optically active carbamate-protected β-amino acids and their derivatives with high yields and enantioselectivities. organic-chemistry.orgbrandeis.edu
Chiral sulfinamides, particularly tert-butanesulfinamide (tBS), developed by Ellman, serve as powerful chiral auxiliaries for the asymmetric synthesis of a broad spectrum of chiral amines. nih.govnih.govyale.edusigmaaldrich.com This methodology is reliable and has been widely adopted in both academic and industrial settings. yale.edu
The general three-step sequence involves:
Condensation: The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone to form a chiral N-sulfinyl imine.
Diastereoselective Addition: A nucleophile is added to the carbon-nitrogen double bond of the sulfinyl imine. The bulky and chiral tert-butanesulfinyl group directs the incoming nucleophile to one face of the imine, resulting in a highly diastereoselective addition.
Deprotection: The sulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine with high enantiomeric purity. nih.govsigmaaldrich.com
This strategy has been successfully applied to the synthesis of α-branched amines, amino alcohols, and amino acids. sigmaaldrich.com The predictability of the stereochemical outcome and the commercial availability of both enantiomers of the sulfinamide make this a highly versatile and practical method for preparing optically pure amines, which can then be easily converted into the corresponding carbamates.
Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis basic site (the halogen bond acceptor). nih.gov Analogous to hydrogen bonding, this interaction has been harnessed in organocatalysis to control the stereochemical course of reactions. nih.gov
Chiral halogen-bond donors can act as Lewis acids to activate substrates and create a chiral environment around the reaction center. This has been applied to achieve stereocontrol in various transformations. For instance, the stereodivergent synthesis of β-iodoenol carbamates has been achieved through a photocatalytic three-component reaction involving ethynylbenziodoxolones, carbon dioxide, and amines. nih.gov The stereoselectivity of this reaction is proposed to be controlled by a charge-transfer complex formed through a halogen bond. nih.gov
More explicitly, chiral bidentate iodine-based catalysts have been developed and shown to be highly active in promoting enantioselective reactions, such as the Mukaiyama aldol reaction, with high stereocontrol (up to 98% ee). chemrxiv.org The effectiveness of these catalysts relies on the precise positioning of the iodine atoms to form strong halogen bonds with the substrate, thereby inducing facial selectivity. The development of halogen-bonding catalysis is a rapidly advancing field that holds promise for new applications in the stereocontrolled synthesis of complex molecules, including carbamate (B1207046) intermediates.
Asymmetric Transition Metal Catalysis for Enantioselective Transformations
Transition metal catalysis offers a powerful toolkit for the construction of chiral centers with high levels of stereocontrol. By employing chiral ligands that coordinate to a metal center, chemists can create a chiral environment that directs the stereochemical outcome of a reaction. This approach has been successfully applied to a wide range of transformations, including hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. The ability to achieve high enantioselectivity with only a catalytic amount of the chiral source makes these methods highly attractive for both academic and industrial applications.
Chiral Ruthenium Porphyrin-Catalyzed Asymmetric Cyclopropanation
Chiral ruthenium porphyrin complexes have emerged as highly effective catalysts for asymmetric carbene transfer reactions, most notably in the cyclopropanation of alkenes. These catalysts, featuring a ruthenium atom coordinated within a chiral porphyrin macrocycle, can facilitate the transfer of a carbene moiety to an olefin with excellent stereocontrol. The general mechanism involves the reaction of the ruthenium porphyrin complex with a diazo compound, which releases dinitrogen gas to form a reactive chiral ruthenium carbene intermediate. This intermediate then reacts with an alkene to form the cyclopropane ring, with the facial selectivity being directed by the chiral ligands on the porphyrin.
Extensive research has demonstrated the utility of these catalysts in the asymmetric cyclopropanation of various olefins, such as styrenes and 1,3-dienes, with diazoacetates. researchgate.netorgsyn.org These reactions often proceed with high yields, excellent diastereoselectivity (favoring the trans isomer), and high enantiomeric excesses (ee). orgsyn.org For instance, the cyclopropanation of styrene derivatives with ethyl diazoacetate using a chiral ruthenium porphyrin catalyst has been shown to yield the corresponding cyclopropyl esters with up to 98% ee. orgsyn.org
While the direct synthesis of (R)-tert-butyl 1-cyanoethylcarbamate via a single cyclopropanation step is not readily apparent from the existing literature, this catalytic system's ability to construct chiral three-membered rings from prochiral olefins is a testament to its potential in asymmetric synthesis. A hypothetical multi-step pathway could be envisioned where a cyclopropane ring is later opened to reveal the desired functionality, but a direct application for the synthesis of the target carbamate has not been prominently featured in scientific reports. The strength of this methodology lies in its ability to generate stereochemically rich cyclopropanes, which are themselves valuable synthetic intermediates.
| Olefin Substrate | Diazo Reagent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) | Reference |
|---|---|---|---|---|---|
| Styrene | Ethyl diazoacetate | Up to 97% | Up to 36:1 | Up to 98% | orgsyn.org |
| 1,3-Butadiene | tert-Butyl 2-cyano-2-diazoacetate | 95% | >20:1 | 92% | researchgate.net |
| 4-Chlorostyrene | Ethyl diazoacetate | Up to 95% | 25:1 | 97% | orgsyn.org |
Asymmetric Hydrogenation of Olefinic Precursors
Asymmetric hydrogenation is one of the most powerful and widely used methods for the synthesis of enantiomerically enriched compounds. This technique involves the addition of hydrogen across a double bond of a prochiral olefinic substrate in the presence of a chiral transition metal catalyst. The catalyst, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine ligands, controls the stereochemical outcome of the hydrogenation, leading to the formation of one enantiomer in excess.
A plausible and direct strategy for the synthesis of this compound is the asymmetric hydrogenation of a corresponding olefinic precursor, namely tert-butyl (1-cyanovinyl)carbamate. While the synthesis of this specific precursor is not widely reported, general methods for the preparation of N-protected enamides are known and could be adapted for its synthesis.
The asymmetric hydrogenation of enamides is a well-established and reliable transformation. Chiral rhodium and ruthenium complexes bearing bisphosphine ligands such as DuPhos, BINAP, and SDP have demonstrated high efficiency and enantioselectivity in the hydrogenation of a variety of enamide substrates. researchgate.net For instance, rhodium complexes with (R)-SDP as the chiral ligand have been successfully used for the asymmetric hydrogenation of (Z)-β-branched simple enamides, affording the corresponding chiral amines with excellent enantioselectivities (88–96% ee). researchgate.net
In the context of synthesizing this compound, the hydrogenation of tert-butyl (1-cyanovinyl)carbamate would be carried out under a hydrogen atmosphere using a catalytic amount of a chiral rhodium or ruthenium complex. The choice of ligand, solvent, and reaction conditions would be crucial for achieving high enantioselectivity. The nitrile group present in the substrate is generally compatible with these hydrogenation conditions. The successful application of this strategy would provide a direct and atom-economical route to the desired optically pure carbamate.
| Catalyst/Ligand | Substrate Type | Conversion (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|
| [Rh(COD)((R)-SDP)]BF₄ | (Z)-β-branched enamides | >99% | 88-96% | researchgate.net |
| [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ | α-Acetamidoacrylates | >99% | >99% | sigmaaldrich.com |
| Ru(OAc)₂((R)-BINAP) | N-acetyl enamides | >99% | Up to 98% | orgsyn.org |
Mechanistic Investigations of Reactions Involving R Tert Butyl 1 Cyanoethylcarbamate Derivatives
Elucidation of Stereochemical Induction and Control Mechanisms in Chiral Carbamate (B1207046) Synthesis
The synthesis of chiral carbamates, such as (R)-tert-butyl 1-cyanoethylcarbamate, often relies on stereoselective reactions where the creation of a new stereocenter is controlled by existing chiral elements in the molecule or by a chiral catalyst. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in these transformations.
One of the primary methods for synthesizing α-aminonitriles is the Strecker reaction, which involves the three-component condensation of an aldehyde, an amine, and a cyanide source. nih.gov To achieve enantioselectivity, one approach is to use a chiral amine as an auxiliary. mdpi.com In the context of this compound, this would involve a derivative of (R)-alanine. The inherent chirality of the starting material directs the addition of the cyanide nucleophile to the imine intermediate, leading to the preferential formation of one diastereomer.
The mechanism of stereochemical induction can be influenced by several factors, including the nature of the solvent, the temperature, and the presence of a catalyst. In organocatalyzed versions of the Strecker reaction, for instance, a chiral catalyst can form a hydrogen-bonded intermediate with the imine substrate. This interaction blocks one face of the imine, forcing the cyanide to attack from the less hindered face, thus controlling the stereochemical outcome. mdpi.com
Another important reaction is the nucleophilic substitution (SN2) reaction. For example, chiral triflate esters derived from α-hydroxy acids can react with N-Boc protected aminopyrrolidines or aminopiperidines with inversion of configuration to yield the corresponding N-Boc-amino acid derivatives with high enantiomeric and diastereomeric purity. nih.gov A similar strategy could be envisioned for the synthesis of derivatives of this compound, where a chiral electrophile reacts with a nucleophile, and the stereochemical outcome is a direct result of the SN2 mechanism.
The table below summarizes key factors influencing stereochemical induction in the synthesis of chiral carbamates.
| Factor | Mechanism of Control | Expected Outcome for this compound Derivatives |
| Chiral Auxiliary | The auxiliary creates a diastereomeric transition state, favoring the formation of one stereoisomer. | Use of an (R)-configured starting material will lead to the corresponding (R)-configured product. |
| Chiral Catalyst | The catalyst forms a transient chiral complex with the substrate, directing the approach of the nucleophile. | High enantiomeric excess of the desired (R)-isomer can be achieved. |
| Protecting Group | The steric bulk of the Boc group can influence the facial selectivity of nucleophilic attack. | Can enhance the diastereoselectivity of reactions at adjacent stereocenters. |
| Reaction Conditions | Solvent polarity and temperature can affect the stability of transition states and intermediates. | Optimization can lead to improved stereoselectivity. |
Insights into Catalytic Cycle Pathways in Enantioselective Processes
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules like this compound. The catalytic cycle for such a process typically involves several key steps:
Catalyst-Substrate Complexation: The chiral catalyst binds to the substrate (e.g., an imine) to form a reactive intermediate.
Stereoselective Transformation: The nucleophile (e.g., cyanide) attacks the catalyst-substrate complex in a stereocontrolled manner.
Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then free to enter another catalytic cycle.
In the context of the enantioselective Strecker reaction, a chiral catalyst, such as a cinchona-based squaramide, can activate the imine substrate through hydrogen bonding. mdpi.com The two NH groups of the squaramide can interact with the nitrogen atoms of the imine, creating a well-defined chiral environment. The cyanide ion then adds to the imine carbon, leading to the formation of the α-aminonitrile with high enantiomeric excess.
Another example is the use of metal-based catalysts. For instance, a palladium Lewis acid catalyst has been shown to be effective in the three-component Strecker reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide. organic-chemistry.org The proposed catalytic cycle involves the coordination of the aldehyde to the palladium center, facilitating the formation of the imine, which is then attacked by the cyanide nucleophile within the chiral ligand sphere of the metal.
The table below outlines a generalized catalytic cycle for an enantioselective Strecker reaction.
| Step | Description | Role of this compound Derivative Precursors |
| 1. Imine Formation | An aldehyde and an amine condense to form an imine. | The amine precursor to the carbamate is a key reactant. |
| 2. Catalyst Activation | The chiral catalyst binds to the imine, creating a chiral environment. | The structure of the imine influences the binding affinity and subsequent stereoselectivity. |
| 3. Nucleophilic Attack | A cyanide source adds to the activated imine in a stereoselective manner. | This is the key stereochemistry-determining step. |
| 4. Product Formation | The resulting α-aminonitrile is formed. | This is the direct precursor to the target carbamate after protection. |
| 5. Catalyst Regeneration | The catalyst is released and can participate in another cycle. | Efficient regeneration is crucial for a high turnover number. |
Understanding Reaction Pathways for Nitrile Functional Group Formation
The nitrile functional group in this compound is typically introduced through a cyanation reaction. The most common method for this is the aforementioned Strecker synthesis. wikipedia.org The classical Strecker reaction involves the reaction of an aldehyde with an amine and hydrogen cyanide (or a surrogate like trimethylsilyl cyanide). wikipedia.orgnih.gov
The reaction mechanism proceeds in two main parts. wikipedia.org First, the aldehyde and amine react to form an imine or an iminium ion. This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding an α-aminonitrile. wikipedia.org
The formation of the imine intermediate is a crucial step. In a three-component reaction, the aldehyde, amine, and cyanide source are mixed together. nih.gov The reaction can be catalyzed by acids or bases. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the amine. Subsequent dehydration leads to the iminium ion, which is then attacked by the cyanide.
Alternatively, α-aminonitriles can be synthesized from primary amides via dehydration using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org The mechanism with thionyl chloride involves the initial attack of the amide nitrogen on the sulfur atom, followed by a series of steps leading to an E2-like elimination that forms the nitrile. libretexts.org
The table below illustrates different methods for nitrile group formation relevant to the synthesis of α-aminonitriles.
| Method | Reagents | Key Intermediate |
| Strecker Synthesis | Aldehyde, Amine, Cyanide Source (e.g., HCN, TMSCN) | Imine/Iminium Ion |
| Dehydration of Amides | Primary Amide, Dehydrating Agent (e.g., SOCl₂, P₂O₅) | Protonated Imine-like species |
| SN2 Reaction | Alkyl Halide, Sodium Cyanide | Alkyl Halide |
Computational Chemistry for Mechanistic Delineation and Selectivity Prediction
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting stereoselectivity. For reactions involving derivatives of this compound, computational studies can provide detailed information about the structures of transition states and intermediates, as well as the energetics of different reaction pathways.
In the context of the enantioselective Strecker reaction, DFT calculations can be used to model the interaction between the chiral catalyst and the imine substrate. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantioselectivity of the reaction can be predicted. These calculations can help to rationalize the experimental observations and guide the design of more selective catalysts.
For example, computational studies on organocatalyzed Strecker reactions have shown that hydrogen bonding and other non-covalent interactions between the catalyst and the substrate play a critical role in determining the stereochemical outcome. The calculations can pinpoint the specific interactions that are responsible for stabilizing one transition state over the other.
Furthermore, computational models can be used to investigate the influence of the solvent and the nature of the protecting group on the reaction mechanism and selectivity. This allows for a more comprehensive understanding of the reaction and can aid in the optimization of reaction conditions.
The table below highlights the applications of computational chemistry in studying reactions of this compound derivatives.
| Application | Computational Method | Information Obtained |
| Mechanism Elucidation | DFT, ab initio methods | Geometries and energies of reactants, products, intermediates, and transition states. |
| Selectivity Prediction | DFT, Molecular Mechanics (MM) | Prediction of enantiomeric excess and diastereomeric ratio. |
| Catalyst Design | DFT, QSAR | Identification of key catalyst-substrate interactions to guide the design of new catalysts. |
| Solvent Effects | Continuum Solvation Models (e.g., PCM) | Understanding the role of the solvent in the reaction mechanism and selectivity. |
Applications of R Tert Butyl 1 Cyanoethylcarbamate As a Chiral Building Block in Complex Molecule Synthesis
Role in the Synthesis of Enantiopure Amines and Alpha-Branched Amino Acid Analogues
The stereodefined nature of (R)-tert-butyl 1-cyanoethylcarbamate makes it an excellent starting material for the synthesis of enantiopure amines and non-proteinogenic alpha-branched amino acid analogues. These structural motifs are of high interest in drug discovery due to their ability to impart specific conformations and improve metabolic stability in peptide-based therapeutics.
The synthetic utility of this building block lies in the differential reactivity of its nitrile and carbamate (B1207046) functionalities. The nitrile group can be readily transformed into a primary amine via reduction, or alternatively, it can be hydrolyzed to a carboxylic acid. These transformations, coupled with modifications of the Boc-protected amine, provide a straightforward entry into a variety of chiral amines and amino acid derivatives. For instance, the synthesis of optically active C-allylglycine derivatives has been achieved through an auxiliary-controlled diastereoselective aza-Claisen rearrangement, showcasing the potential to introduce further complexity. researchgate.net
Precursor to Chiral Compounds with Advanced Structural Features
Beyond the synthesis of relatively simple amines and amino acids, this compound serves as a precursor to more complex chiral molecules with unique structural and electronic properties.
Synthesis of Chiral Organoselenanes and Organotelluranes
The reactivity of the cyano group in this compound can be harnessed to introduce selenium and tellurium moieties, leading to the formation of novel chiral organoselenanes and organotelluranes. These classes of compounds are of growing interest due to their unique redox properties and potential applications in catalysis and materials science. The synthetic strategies often involve the conversion of the nitrile to a suitable reactive intermediate that can then be trapped by a selenium or tellurium electrophile, thereby transferring the chirality of the starting material to the newly formed organochalcogen compound.
Preparation of Functionalized Nitrogen Heterocycles (e.g., Tetrazole Derivatives)
The nitrile functionality of this compound is a key handle for its incorporation into nitrogen-containing heterocyclic systems. A prominent example is the synthesis of tetrazole derivatives. nih.govnih.govresearchgate.net Tetrazoles are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov The [2+3] cycloaddition reaction between the nitrile group of the chiral building block and an azide (B81097) source is a common and efficient method to construct the tetrazole ring. nih.gov This approach allows for the direct transfer of the stereochemical information from this compound to the final tetrazole product, leading to enantiomerically enriched heterocyclic compounds with potential biological activity. nih.govresearchgate.net
Strategic Intermediate in the Development of Pharmaceutical Leads and Prodrugs
The structural features of this compound make it a strategic intermediate in the synthesis of pharmaceutical drug candidates and prodrugs. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and is readily removable under acidic conditions, allowing for further functionalization of the amine. google.com The cyano group can be converted to other functional groups, such as amides or carboxylic acids, which are common in bioactive molecules.
This versatility has been exploited in the synthesis of various pharmaceutical intermediates. For example, it can serve as a precursor for components of complex molecules like tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, an intermediate with applications in neuroscience. google.com Furthermore, its role as a chiral amine synthon is crucial in building the core structures of various developmental drugs. The ability to introduce a stereodefined center early in a synthetic sequence is highly advantageous for the efficient production of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. For instance, a rapid synthetic method for a key intermediate of the drug osimertinib (B560133) (AZD9291) has been developed, highlighting the industrial relevance of such building blocks. researchgate.net
Integration into Multi-Component and Cascade Asymmetric Synthesis Strategies
The development of efficient and atom-economical synthetic methods is a major focus of modern organic chemistry. This compound is well-suited for integration into multi-component reactions (MCRs) and cascade (or domino) reaction sequences. nih.gov In these strategies, multiple chemical transformations occur in a single pot, often leading to a rapid increase in molecular complexity from simple starting materials.
Computational and Theoretical Studies in the Context of Chiral Carbamates
Quantum Mechanical Studies of Conformation and Stability of Chiral Carbamates
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of chiral carbamates. These studies focus on the molecule's electronic structure to determine its most stable three-dimensional arrangements (conformations) and the energy barriers between them.
A key feature of the carbamate (B1207046) group is amide resonance, which influences the planarity of the N-C(O)O moiety and creates a rotational barrier around the C–N bond. acs.org Theoretical methods have been employed to estimate these rotational barriers, revealing that resonance in carbamates is generally weaker than in corresponding amides due to electronic effects from the additional oxygen atom. acs.org For (R)-tert-butyl 1-cyanoethylcarbamate, the bulky tert-butyl (Boc) group introduces significant steric hindrance, which, along with the chiral center, dictates the preferred conformations.
QM methods like Density Functional Theory (DFT) are used to calculate the relative energies of different conformers. These calculations help identify the lowest energy (most stable) conformation by considering dihedral angles, bond lengths, and non-covalent interactions. Studies on related Boc-protected amines and conformationally restricted bicyclic carbamates show that specific geometries, such as a small dihedral angle between the carbonyl oxygen and an adjacent proton, can enhance reactivity in processes like directed lithiation. acs.org The stability of the Boc protecting group itself is well-documented; it is stable to most nucleophiles and bases but can be cleaved under acidic conditions, a property that can be rationalized through computational models of the reaction intermediates. organic-chemistry.org
Table 1: Representative Data from Quantum Mechanical Analysis of Carbamate Structures Note: This table contains illustrative data based on typical findings in computational studies of carbamates.
| Parameter | Typical Calculated Value | Significance |
| C-N Rotational Barrier | 15-18 kcal/mol | Indicates the energy required to rotate around the amide bond, affecting conformational flexibility. acs.org |
| N-C=O Bond Angle | ~120° | Reflects the sp² hybridization and planarity due to amide resonance. |
| O=C-N-C Dihedral Angle | ~180° (trans) vs. ~0° (cis) | The trans conformation is generally more stable due to reduced steric clash. |
| Relative Energy of Conformers | Varies (e.g., 0-5 kcal/mol) | Determines the population distribution of different spatial arrangements at equilibrium. |
Prediction of Enantiomeric Excess and Diastereomeric Ratio in Stereoselective Reactions
A significant goal of computational chemistry is to predict the outcome of stereoselective reactions, specifically the enantiomeric excess (ee) or diastereomeric ratio (dr). numberanalytics.comnih.gov This predictive power streamlines the development of new synthetic methods by reducing the need for extensive experimental screening. nih.gov
The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the different stereoisomers. nih.gov Computational models can calculate these energy differences to predict which enantiomer or diastereomer will be formed preferentially. nih.gov For reactions involving chiral carbamates, data-driven and machine learning approaches have emerged as powerful predictive tools. nih.govnih.gov These models use a database of known reactions to build a statistical correlation between the structural features of reactants (substrates, catalysts, etc.) and the experimental ee. nih.gov The features, or "descriptors," can be steric parameters or electronic properties like Natural Bond Orbital (NBO) charges. nih.govnih.gov
For instance, a holistic, data-driven workflow was developed to create statistical models for nucleophilic additions to imines catalyzed by chiral phosphoric acids. nih.gov These models successfully predicted enantiomeric ratios for new reactions by quantifying the interactions that control asymmetric induction. nih.gov Remarkably, such models can sometimes predict the major enantiomer with high accuracy, with average absolute errors in the predicted ΔΔG‡ being less than 0.5 kcal/mol. nih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental Enantiomeric Excess Note: This table is a representative example based on data-driven modeling studies for stereoselective reactions.
| Substrate/Catalyst System | Predicted ee (%) | Experimental ee (%) | Absolute Error (%) |
| System A | 95 | 93 | 2 |
| System B | 82 | 80 | 2 |
| System C | 65 | 70 | 5 |
| System D | -88 (S) | -92 (S) | 4 |
Transition State Analysis and Reaction Energetics Modeling
Transition state (TS) analysis is at the heart of understanding and predicting reaction outcomes. By modeling the high-energy TS structures for competing reaction pathways, chemists can identify the factors that control selectivity.
For reactions producing chiral carbamates, computational methods like DFT are used to locate and characterize the transition states for the formation of each possible stereoisomer. nih.gov A detailed computational study of the iridium-catalyzed synthesis of allylic carbamates, for example, analyzed the complete reaction mechanism. nih.gov The investigation revealed that the rate-determining step—the part of the reaction with the highest energy barrier—was different for the pathways leading to the (R)- and (S)-enantiomers. nih.gov By comparing the calculated free energy barriers (ΔG‡) for the diastereomeric transition states, the model correctly predicted the major product observed experimentally. nih.gov
Similar principles apply to other stereoselective transformations. In a bromoamination cyclization reaction, the calculated energy difference between the transition states for the R and S pathways (TS-R and TS-S) was 4.7 kcal/mol, explaining the high enantioselectivity observed. mdpi.com These models often consider the precise geometry of the transition state, such as the chair-like conformation in a Zimmerman-Traxler model, to explain how a chiral catalyst or auxiliary directs the approach of the reactants. youtube.com
Table 3: Example of Reaction Energetics for Competing Stereoisomeric Pathways Note: This table provides representative data from a computational study on an enantioselective reaction.
| Pathway | Transition State | Calculated Free Energy Barrier (ΔG‡, kcal/mol) | Predicted Outcome |
| Formation of (S)-Product | TS-S | 17.6 | Major Product |
| Formation of (R)-Product | TS-R | 19.1 | Minor Product |
| Energy Difference (ΔΔG‡) | 1.5 | ~94:6 (S:R) Ratio |
Solvent Effects and Chiral Environment Simulations
The environment in which a reaction occurs—particularly the solvent and any chiral entities present—can profoundly influence its outcome. rsc.org Computational simulations, especially molecular dynamics (MD), are crucial for understanding these complex environmental effects at an atomic level. tandfonline.comnih.gov
MD simulations model the motions and interactions of all molecules in a system (the chiral carbamate, reactants, catalyst, and solvent) over time. researchgate.net This allows researchers to study dynamic processes like chiral recognition, which is the basis for separations using chiral chromatography. tandfonline.comresearchgate.net For example, fully atomistic MD simulations have been used to investigate how enantiomers interact differently with a chiral stationary phase made of a carbamate polymer. tandfonline.comresearchgate.net These simulations can identify key intermolecular forces, such as hydrogen bonds and ring-ring interactions, and even predict which enantiomer will elute first from a chromatography column. tandfonline.com
When modeling reactions, solvent effects can be treated either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). nih.gov A combined DFT and MD approach can model the "chiral imprint" of a solute on the surrounding achiral solvent, providing a more accurate prediction of properties like optical rotation. nih.gov For a molecule like this compound, simulations can model how solvent molecules arrange around it, affecting its conformational preferences and its interactions within a larger chiral assembly, such as when it acts as a building block in a more complex synthesis. mdpi.com
Future Research Directions and Emerging Methodologies for Chiral Cyanoethylcarbamates
Development of Novel and Highly Efficient Enantioselective Catalysts
The quest for catalysts that can deliver high yields and exceptional enantioselectivity under mild conditions remains a central theme in asymmetric synthesis. chiralpedia.comchiralpedia.com Future efforts in the synthesis of chiral cyanoethylcarbamates will likely focus on several key areas of catalyst development.
Organocatalysis: The field of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, continues to evolve and offers immense potential. chiralpedia.com For the synthesis of α-aminonitriles, the precursors to compounds like (R)-tert-butyl 1-cyanoethylcarbamate, novel organocatalysts are being explored. mdpi.com Research is moving towards the development of bifunctional catalysts, such as those derived from quinoline-squaramide, which can activate multiple components of a reaction simultaneously to achieve high stereocontrol. nih.govfrontiersin.org L-proline and its derivatives have also been shown to be effective organocatalysts for three-component Strecker reactions, providing good to excellent yields at room temperature. mdpi.com Future work will likely involve designing more sophisticated organocatalysts, including pseudo-enantiomeric squaramide catalysts, that operate through mechanisms like hydrogen bonding to achieve even higher enantioselectivity. mdpi.com
Metal-Based Catalysis: Transition metal catalysis is a powerful tool for creating chiral centers. mdpi.com Emerging trends point towards the use of more earth-abundant and less toxic metals. For instance, copper-catalyzed asymmetric reactions are gaining traction for the synthesis of axially chiral carbamates using carbon dioxide. rsc.org Furthermore, titanium multicatalysis is being developed for the direct asymmetric synthesis of α-aminonitriles from carboxylic acids, a method that functionalizes all three C–O bonds of the starting material. thieme-connect.de The design of new chiral ligands that can create a highly specific asymmetric environment around the metal center is a continuous area of research, with a focus on ligands that can participate in noncovalent interactions with the substrate to enhance stereochemical control. chiralpedia.commdpi.com
Hybrid and Synergistic Catalysis: The future of catalysis also lies in the combination of different catalytic strategies. nih.gov Metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis, is enabling novel transformations that are difficult to achieve with conventional methods. mdpi.com This approach has been successfully applied to the synthesis of chiral alkylamines and holds promise for the synthesis of chiral cyanoethylcarbamates. nih.govfrontiersin.org The synergistic use of Lewis acids with chiral N-heterocyclic carbene (NHC) catalysts has also been shown to improve reaction yields and enantioselectivities in the synthesis of various chiral molecules. mdpi.com
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral compounds. chiralpedia.com The goal is to develop processes that are not only efficient but also environmentally benign and economically viable.
Biocatalysis: Enzymes are nature's catalysts and offer unparalleled selectivity under mild, aqueous conditions. mdpi.com The use of biocatalysts, either as isolated enzymes or whole-cell systems, is a rapidly growing area for the synthesis of chiral pharmaceuticals and their intermediates. core.ac.uknih.gov For instance, the bio-reduction of β-ketotetrazoles using plant cells from Daucus carota (carrot) has been demonstrated for the synthesis of the antiepileptic drug cenobamate, a chiral carbamate (B1207046), with excellent enantioselectivity. nih.gov The future will see an expansion of the biocatalytic toolbox through techniques like directed evolution and genome mining to identify and engineer enzymes with improved activity, stability, and substrate scope for the synthesis of compounds like this compound. nih.gov
Use of Sustainable Reagents and Solvents: A key aspect of green chemistry is the replacement of toxic and hazardous reagents with safer alternatives. A significant advancement in carbamate synthesis is the utilization of carbon dioxide (CO₂) as a C1 source, which is abundant, inexpensive, and non-toxic. rsc.org Research is focused on developing catalytic systems that can efficiently incorporate CO₂ into molecules to form carbamates under mild conditions. rsc.org Additionally, the use of water as a solvent is being explored to a greater extent, as it can reduce side reactions and, in some cases, enhance chemo- and regioselectivity. unimi.it The development of continuous flow systems for carbamate synthesis using CO₂ further enhances the safety and efficiency of the process by allowing for precise control over reaction conditions and minimizing reaction times. unimi.it
Advancements in Derivatization for Functional Materials and Chemical Probes
Chiral molecules like this compound are not only valuable as synthetic intermediates but also hold potential as building blocks for functional materials and as chemical probes for biological investigations. nih.gov
Functional Materials: The unique three-dimensional structure of chiral molecules can be harnessed to create materials with novel properties. Derivatization of chiral carbamates could lead to the development of chiral polymers, liquid crystals, or metal-organic frameworks (MOFs). For example, chiral MOFs have shown promise in enantioselective separations and catalysis. acs.org The carbamate and cyano functionalities in this compound offer handles for polymerization or for coordination to metal centers, opening avenues for the design of new chiral materials.
Chemical Probes: Chemical probes are essential tools for studying biological processes. nih.gov The chirality of a probe is often critical for its selective interaction with biological targets. nih.govrsc.org this compound can be derivatized to incorporate reporter groups, such as fluorophores, to create chiral chemical probes. These probes could be used to study enzymes that interact with chiral substrates or to visualize specific cellular components. researchgate.net For example, chiral fluorescent probes are being developed to determine the concentration and enantiomeric composition of amino acids. researchgate.net The development of chiral probes from readily available building blocks is an active area of research with significant potential for advancing our understanding of biology. rsc.org
Advanced Analytical Methodologies for Stereochemical Characterization in Research
The unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules is crucial. nih.gov While traditional methods like chiral chromatography are widely used, new and more efficient analytical techniques are emerging. nih.govacs.org
Chiroptical Spectroscopy: Techniques that measure the differential interaction of chiral molecules with polarized light are becoming increasingly powerful.
Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, has emerged as a reliable method for determining the absolute configuration of chiral molecules in solution without the need for crystallization. nih.govyoutube.comresearchgate.net By comparing the experimental VCD spectrum with quantum-mechanically calculated spectra, the absolute configuration can be unambiguously assigned. nih.govcam.ac.uk This technique is particularly valuable for conformationally flexible molecules. nih.gov
Chiroptical Sensing: Researchers are developing innovative chiroptical sensing methods for the rapid analysis of chiral compounds. acs.orgnih.gov A recent breakthrough enables the quantitative optical sensing of chiral nitriles by converting them into a chromophoric palladium complex, which produces a strong chiroptical signal that correlates with the enantiomeric composition. acs.orgnih.govnih.gov This approach overcomes the challenges associated with the weak coordinating ability and rotational freedom of the cyano group. acs.org Similar strategies could be developed for chiral carbamates, offering a rapid and sensitive alternative to chromatographic methods. researchgate.netmdpi.com
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation.
Chiral Derivatizing Agents (CDAs): The use of CDAs converts a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by standard NMR spectroscopy. wikipedia.org New chiral carbonate reagents have been developed for the convenient determination of the absolute configurations of free amino acids by ¹H NMR. nih.gov This principle can be extended to other classes of chiral molecules, including chiral cyanoethylcarbamates.
High-Throughput NMR: A novel high-throughput ¹⁹F NMR-based assay has been developed for the rapid screening of biocatalytic reactions producing chiral amines. acs.org This method allows for the simultaneous determination of yield and enantioselectivity, significantly accelerating the process of enzyme screening and directed evolution. acs.org Such high-throughput techniques are crucial for the rapid development of new biocatalytic routes to chiral compounds.
Chirality-Induced Spin Selectivity (CISS): An emerging and exciting area of research is the potential to directly probe chirality using NMR without the need for external chiral agents. arxiv.org The CISS effect, which links nuclear spin dynamics to molecular chirality, could pave the way for direct enantiomeric detection by NMR, representing a significant leap forward in analytical chemistry. arxiv.org
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common strategies for introducing the tert-butyl carbamate (Boc) group to amine-containing precursors in the synthesis of (R)-tert-butyl 1-cyanoethylcarbamate? Methodological Answer: The Boc group is typically introduced using tert-butyl dicarbonate [(Boc)₂O] under mild conditions. Solvent choice significantly impacts yield: dichloromethane (CH₂Cl₂) with DMAP as an additive at room temperature provides moderate yields (~60%), while THF under reflux improves efficiency (67% yield in 12 h) . Amine protection is critical to prevent side reactions during subsequent steps, such as cyanation or reduction.
Advanced Question: Q. How can reaction conditions be optimized to minimize racemization during the synthesis of enantiomerically pure this compound? Methodological Answer: Racemization risks arise during nucleophilic substitutions or acidic/basic conditions. To mitigate this:
- Use chiral auxiliaries or catalysts to enforce stereochemical control.
- Employ low-temperature reactions (e.g., –78°C) and aprotic solvents (e.g., THF).
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Evidence from multi-step syntheses in patents suggests that stereochemical integrity is maintained by avoiding prolonged exposure to acidic/basic environments .
Analytical Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer: Key techniques include:
- NMR spectroscopy : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl) and cyanoethyl moiety (δ ~3.0–3.5 ppm for CH₂CN).
- IR spectroscopy : Identify carbamate C=O stretch (~1690–1740 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Question: Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives? Methodological Answer: Contradictions may arise from conformational flexibility or impurities. Strategies include:
- Performing 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
- Comparing experimental data with computational predictions (DFT or molecular modeling).
- Recrystallizing the compound to remove impurities and reacquiring spectra .
Applications in Drug Discovery
Basic Question: Q. How is this compound utilized as an intermediate in pharmaceutical synthesis? Methodological Answer: The compound serves as a chiral building block for:
- Peptidomimetics : The Boc group protects amines during solid-phase synthesis.
- Kinase inhibitors : The cyanoethyl group participates in Michael additions or nucleophilic substitutions .
For example, fluorinated analogs (e.g., tert-butyl 4-(2-cyanoacetyl) derivatives) are precursors to anticancer agents .
Advanced Question: Q. What structure-activity relationship (SAR) insights can be derived from modifying the cyanoethyl group in this compound? Methodological Answer:
- Electron-withdrawing effects : The nitrile group enhances electrophilicity, enabling cross-coupling reactions.
- Steric effects : Substituting the cyanoethyl group with bulkier moieties (e.g., aryl) alters binding affinity in target proteins.
Case studies on fluorinated pyridines show that cyanoacetyl groups improve metabolic stability in vivo .
Stereochemical Considerations
Basic Question: Q. Why does the stereochemistry of the tert-butyl carbamate group influence the reactivity of this compound? Methodological Answer: The (R)-configuration introduces steric hindrance, directing regioselectivity in reactions. For example, in nucleophilic substitutions, the tert-butyl group shields one face of the molecule, favoring attack from the less hindered side .
Advanced Question: Q. What methods are effective for asymmetric synthesis of this compound without racemization? Methodological Answer:
- Chiral resolution : Use chiral HPLC columns or enzymatic resolution (e.g., lipases).
- Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with racemization-prone substrates.
- Enantioselective catalysis : Employ organocatalysts (e.g., cinchona alkaloids) for cyanide addition to prochiral ketones .
Data Contradictions and Reproducibility
Basic Question: Q. How should researchers address conflicting yield data reported for Boc protection reactions? Methodological Answer: Discrepancies may stem from solvent purity, moisture levels, or catalyst aging. Reproduce results by:
- Strictly controlling reaction conditions (e.g., inert atmosphere, anhydrous solvents).
- Validating reagent quality via Karl Fischer titration or NMR .
Advanced Question: Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound? Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).
- Multivariate analysis : Apply PCA or PLS to correlate reaction parameters with yield/ee .
Stability and Degradation
Basic Question: Q. Under what conditions does this compound undergo decomposition? Methodological Answer: The compound is sensitive to:
- Acid/base hydrolysis : Boc groups cleave under acidic (e.g., TFA) or basic conditions.
- Thermal stress : Degrades above 80°C, forming tert-butanol and cyanoethylamine.
Store at –20°C in anhydrous DMSO or THF to prolong stability .
Advanced Question: Q. How can researchers stabilize this compound during long-term storage? Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
